3-Fluorohept-5-en-2-one
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Overview
Description
3-Fluorohept-5-en-2-one is an organic compound characterized by the presence of a fluorine atom attached to the third carbon of a hept-5-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorohept-5-en-2-one can be achieved through several methods. One common approach involves the fluorination of hept-5-en-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Fluorohept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Fluorohept-5-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which 3-Fluorohept-5-en-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorohept-5-en-2-one: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromohept-5-en-2-one: Contains a bromine atom, offering different reactivity and properties.
Hept-5-en-2-one: The non-fluorinated parent compound.
Uniqueness
3-Fluorohept-5-en-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity. These characteristics make it valuable in various applications, particularly in medicinal chemistry where fluorine substitution can enhance drug efficacy and metabolic stability.
Properties
Molecular Formula |
C7H11FO |
---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
3-fluorohept-5-en-2-one |
InChI |
InChI=1S/C7H11FO/c1-3-4-5-7(8)6(2)9/h3-4,7H,5H2,1-2H3 |
InChI Key |
HRMWMEIHCSIWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C(=O)C)F |
Origin of Product |
United States |
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